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molecular formula C9H12N2O B1603714 2-(Pyridin-4-yl)morpholine CAS No. 1018656-57-9

2-(Pyridin-4-yl)morpholine

Cat. No. B1603714
M. Wt: 164.2 g/mol
InChI Key: GFTUMNQJJFHZIQ-UHFFFAOYSA-N
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Patent
US08912329B2

Procedure details

2-(Pyridin-4-yl)morpholine is prepared by treating 2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol with fuming sulfuric acid at 170° C. according to F. Zymalkowski and F. Koppe (Arch. Pharmaz. 1961, 294, 453-468).
Name
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH2:5][CH:6]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[OH:7].S(=O)(=O)(O)O>>[N:11]1[CH:12]=[CH:13][C:8]([CH:6]2[O:7][CH2:2][CH2:3][NH:4][CH2:5]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
2-(2-hydroxyethylamino)-1-(pyridin-4-yl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNCC(O)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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